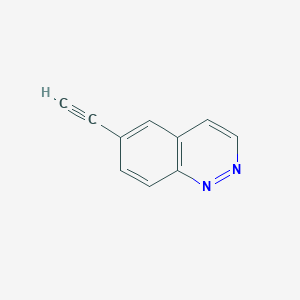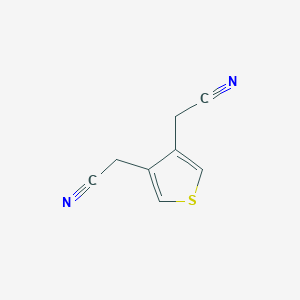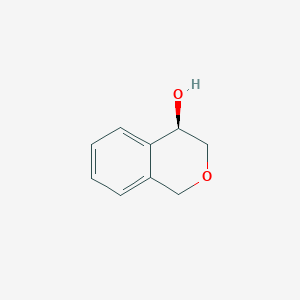
3,6-Dimethyl-3H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethyl-3H-purine is a heterocyclic aromatic organic compound belonging to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-3H-purine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the conversion of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to a diazonium salt, followed by reaction with phenol or other aromatic compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions: 3,6-Dimethyl-3H-purine undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce various functionalized purine derivatives.
科学研究应用
3,6-Dimethyl-3H-purine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a building block for pharmaceuticals.
作用机制
The mechanism of action of 3,6-Dimethyl-3H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
相似化合物的比较
1,3-Dimethyl-3H-purine-2,6-dione: Known for its role in medicinal chemistry.
6,8-Dimethyl-1,4-dihydro-1,2,4-triazino[4,3-e]purine-7,9(6H,8H)-dione: Exhibits anticancer and antimicrobial activities.
Uniqueness: 3,6-Dimethyl-3H-purine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
CAS 编号 |
14675-47-9 |
|---|---|
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC 名称 |
3,6-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-6-7(9-3-8-6)11(2)4-10-5/h3-4H,1-2H3 |
InChI 键 |
HZLAMGDUPZNXQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=N2)N(C=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)

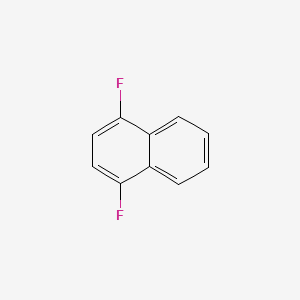
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
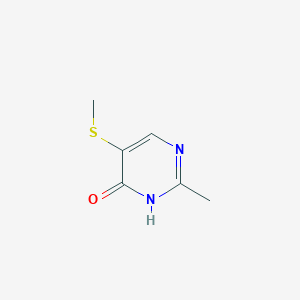
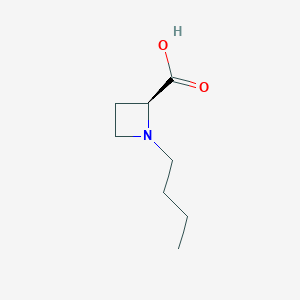

![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
